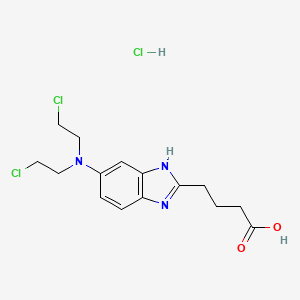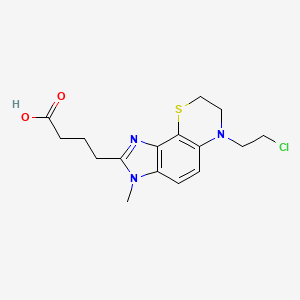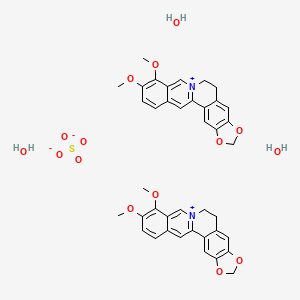
Decitabine impurity 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decitabine impurity 6, chemically known as (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate), is a byproduct found in the synthesis of decitabine. Decitabine is a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia. The presence of impurities like this compound is critical to monitor, as they can affect the efficacy and safety of the pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decitabine impurity 6 involves the reaction of decitabine with specific reagents under controlled conditions. The process typically includes the use of methanol and benzoic acid derivatives. The reaction conditions such as temperature, pH, and solvent choice are meticulously controlled to ensure the formation of the desired impurity.
Industrial Production Methods: In an industrial setting, the production of this compound is monitored through high-performance liquid chromatography (HPLC) to ensure the impurity levels remain within acceptable limits. The synthesis process is scaled up from laboratory conditions, maintaining stringent quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions: Decitabine impurity 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially leading to different structural isomers.
Substitution: The methoxy group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Decitabine impurity 6 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of decitabine formulations.
Biology: The compound is studied for its potential biological activity and interactions with cellular components.
Medicine: Research into the impurity helps in understanding the pharmacokinetics and pharmacodynamics of decitabine, ensuring its safety and efficacy.
Industry: In the pharmaceutical industry, this compound is monitored as part of quality control processes to ensure compliance with regulatory standards.
Mecanismo De Acción
The mechanism of action of decitabine impurity 6 is not as well-studied as that of decitabine itself. it is believed to interact with similar molecular targets, such as DNA methyltransferases. By inhibiting these enzymes, the compound may induce hypomethylation of DNA, leading to alterations in gene expression and cellular differentiation.
Comparación Con Compuestos Similares
Decitabine: The parent compound, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Another cytidine analog with similar mechanisms of action but can be incorporated into both DNA and RNA.
Cytarabine: A cytidine analog used in the treatment of various leukemias.
Uniqueness: Decitabine impurity 6 is unique due to its specific chemical structure and the conditions under which it is formed. Unlike the parent compound, it is primarily studied for its role as an impurity and its potential impact on the safety and efficacy of decitabine formulations.
Propiedades
Número CAS |
78185-67-8 |
|---|---|
Fórmula molecular |
C22H24O6 |
Peso molecular |
384.43 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
beta-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)
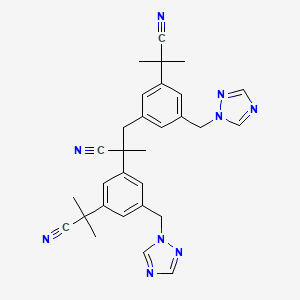
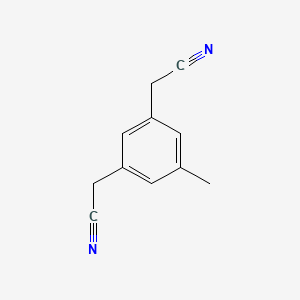
![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
